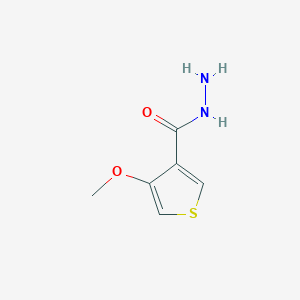

4-Methoxythiophene-3-carbohydrazide

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Synthetic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern synthetic chemistry. numberanalytics.com Its aromatic nature, stemming from the delocalization of six π-electrons over the five-membered ring, confers it with significant stability. numberanalytics.com The thiophene nucleus is a key structural motif in a vast array of functional molecules.

Thiophenes are crucial building blocks in the development of pharmaceuticals and agrochemicals. rroij.comwikipedia.org The substitution of a benzene ring with a thiophene ring in a biologically active compound often retains or even enhances its activity. rroij.comwikipedia.org This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. rroij.comwikipedia.org

Furthermore, the unique electronic properties of the thiophene ring make it a valuable component in materials science, particularly in the design of organic semiconductors, conducting polymers, and dyes.

The synthesis of thiophenes can be achieved through various methods, including the Paal-Knorr synthesis, the Gewald reaction, and the Volhard-Erdmann cyclization. rroij.comorganic-chemistry.org These methods allow for the introduction of a wide range of substituents onto the thiophene ring, enabling the fine-tuning of its physical and chemical properties.

Importance of the Carbohydrazide (B1668358) Moiety as a Versatile Synthetic Precursor

The carbohydrazide moiety, -C(=O)NHNH2, is a highly versatile functional group in organic synthesis. chemicalbook.comcymitquimica.com It serves as a precursor for the construction of a wide variety of heterocyclic systems and other valuable organic molecules. chemicalbook.com Carbohydrazides are key intermediates in the synthesis of compounds with diverse applications, including pharmaceuticals and agrochemicals. ajgreenchem.comajgreenchem.com

The reactivity of the carbohydrazide group stems from the presence of both a nucleophilic hydrazine (B178648) part and an electrophilic carbonyl group. cymitquimica.com This dual reactivity allows carbohydrazides to participate in a range of chemical transformations, such as condensation reactions with aldehydes and ketones to form hydrazones, and cyclization reactions to generate heterocycles like pyrazoles, oxadiazoles, and triazoles. chemicalbook.comajgreenchem.com

The standard synthesis of carbohydrazides often involves the hydrazinolysis of the corresponding carboxylic esters. chemicalbook.com This method is generally efficient and minimizes the formation of diacylhydrazine byproducts. chemicalbook.com

Overview of 4-Methoxythiophene-3-carbohydrazide within the Landscape of Thiophenecarbohydrazides

This compound is a specific example of a thiophenecarbohydrazide that combines the structural features of a methoxy-substituted thiophene ring with a carbohydrazide functional group. The presence of the methoxy (B1213986) group at the 4-position of the thiophene ring influences its electronic properties, potentially enhancing its reactivity in certain transformations.

The synthesis of this compound can be achieved by refluxing methyl 4-methoxy-3-thiophenecarboxylate with hydrazine hydrate (B1144303) in methanol (B129727). prepchem.com This reaction results in the formation of the desired carbohydrazide as an off-white solid. prepchem.com

This compound serves as a valuable building block for the synthesis of more complex molecules. For instance, it can be used to create a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives, which have been investigated for their potential biological activities. researchgate.net The carbohydrazide moiety in these derivatives can undergo further reactions to form various heterocyclic systems. researchgate.net

Below is a table summarizing the key properties of this compound and its precursor, 4-methoxythiophene-3-carboxylic acid.

| Property | This compound | 4-methoxythiophene-3-carboxylic acid |

| Molecular Formula | C6H8N2O2S bldpharm.com | C6H6O3S sigmaaldrich.com |

| Molecular Weight | 172.21 g/mol bldpharm.com | 158.18 g/mol sigmaaldrich.com |

| Appearance | Off-white solid prepchem.com | Solid sigmaaldrich.com |

| Melting Point | 91-92 °C prepchem.com | Not specified |

| CAS Number | 125605-39-2 prepchem.com | Not specified |

| SMILES | O=C(C1=CSC=C1OC)NN bldpharm.com | COc1cscc1C(O)=O sigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

4-methoxythiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-5-3-11-2-4(5)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPYLNJHMAQLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371600 | |

| Record name | 4-methoxythiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125605-39-2 | |

| Record name | 4-methoxythiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxythiophene 3 Carbohydrazide and Cognate Structures

Precursor Synthesis Strategies for 4-Methoxythiophene-3-carboxylate Esters

The synthesis of the target carbohydrazide (B1668358) typically begins with the preparation of a suitable ester precursor, namely an alkyl 4-methoxythiophene-3-carboxylate. This ester is derived from its corresponding carboxylic acid.

The foundational precursor, 4-methoxythiophene-3-carboxylic acid, is a known compound (CAS 71050-40-3). chemicalbook.comsigmaaldrich.com The conversion of this carboxylic acid to its corresponding ester, such as methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4), is a critical step. chemsynthesis.comcymitquimica.comfishersci.dk This transformation can be achieved through several standard esterification methods.

One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Another effective method for esterification, particularly under mild conditions, involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is advantageous as it proceeds at room temperature under nonacidic, mildly basic conditions and is applicable to a wide variety of acids and alcohols. orgsyn.org

A general synthesis for methyl 4-methoxythiophene-3-carboxylate starting from methyl 3-hydroxythiophene-2-carboxylate has also been reported, which involves methylation using dimethyl sulfate (B86663) in the presence of potassium carbonate. semanticscholar.org Subsequent steps of hydrolysis and decarboxylation would be required to yield the desired 3-substituted thiophene (B33073).

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |

| DCCI/DMAP Coupling | Alcohol, DCCI, DMAP | Room Temperature | Mild conditions, high efficiency orgsyn.org |

Hydrazinolysis Reactions for Carbohydrazide Formation

The conversion of the ester functional group into a carbohydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.

The direct conversion of an alkyl 4-methoxythiophene-3-carboxylate to 4-methoxythiophene-3-carbohydrazide is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). Typically, the ester is dissolved in a suitable alcoholic solvent, such as ethanol (B145695) or n-butanol, and heated under reflux with an excess of hydrazine hydrate. The reaction progress is monitored, and upon completion, the product carbohydrazide often precipitates from the solution upon cooling and can be isolated by filtration.

The hydrazinolysis of carboxylic acid esters, particularly in alcoholic solutions, is the standard and most common method for preparing carbohydrazides. hhu.deresearchgate.net This methodology has been widely applied to various thiophene carboxylate esters to furnish the corresponding thiophenecarbohydrazides. For instance, thiophene-2-carbohydrazide (B147627) is routinely prepared from its corresponding ester via hydrazinolysis. nih.gov Research has demonstrated the successful hydrazinolysis of diverse thiophene ester derivatives, including amino-substituted and benzo-fused systems, highlighting the robustness of this reaction. nih.govmdpi.comeurjchem.com

Table 2: Examples of Hydrazinolysis of Thiophene Carboxylate Esters

| Starting Ester | Product Hydrazide | Conditions | Reference |

| Ethyl thiophene-2-carboxylate | Thiophene-2-carbohydrazide | Hydrazine hydrate, Ethanol, Reflux | nih.govnih.gov |

| 5-Bromothiophene-2-carboxylate ester | 5-Bromothiophene-2-carbohydrazide | Hydrazine hydrate, Ethanol, Reflux | nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide | Hydrazine hydrate, Ethanol | mdpi.com |

| 2-Amino-3-carbethoxythiophene derivative | 2-Amino-3-thiophenecarbohydrazide derivative | Hydrazine hydrate | eurjchem.com |

| 3-Ethoxycabonylmethyl derivative | Corresponding carbohydrazide | Hydrazine hydrate | researchgate.net |

While direct hydrazinolysis is effective, less reactive esters may necessitate prolonged reaction times or harsh conditions. hhu.de To improve efficiency, reaction conditions such as solvent choice, temperature, and reagent stoichiometry are crucial parameters to optimize. osti.gov For example, using higher-boiling point solvents like n-butanol can increase the reaction rate.

A significant improvement in the synthesis of carbohydrazides involves a two-step process where the carboxylic acid is first converted into an "activated ester." hhu.de This can be achieved using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (DCCI). The resulting activated ester reacts much more readily with hydrazine under mild conditions, leading to excellent yields (often exceeding 90%) and high purity of the desired carbohydrazide. hhu.de This method avoids the potential for side reactions and is particularly useful for sensitive substrates. Another optimization strategy involves the use of continuous flow processing, which allows for precise control over reaction parameters like residence time and temperature, potentially leading to higher yields and easier scale-up. osti.gov

Table 3: Optimization Parameters for Carbohydrazide Synthesis

| Parameter | Conventional Method | Optimized Method | Benefit of Optimization |

| Precursor | Standard Ester | Activated Ester (e.g., HOBt ester) | Faster reaction, milder conditions, higher yield hhu.de |

| Solvent | Ethanol | Higher-boiling solvents (e.g., n-butanol) | Increased reaction rate |

| Temperature | Reflux | Controlled heating (Flow chemistry) | Better control, improved safety and yield osti.gov |

| Reaction Time | Potentially long for unreactive esters | Significantly shorter with activated esters | Increased throughput |

Divergent Synthesis Approaches Utilizing Thiophenecarbohydrazides as Key Intermediates

Thiophenecarbohydrazides, including this compound, are highly valuable and versatile intermediates in organic synthesis. The hydrazide moiety serves as a nucleophilic handle that can react with a wide array of electrophiles to construct more complex heterocyclic systems.

These intermediates are foundational building blocks for a diverse range of biologically relevant scaffolds. For example, they can undergo condensation reactions with aldehydes and ketones to form hydrazones. mdpi.comevitachem.com Cyclization reactions with reagents like carbon disulfide or thiourea (B124793) can lead to the formation of five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.goveurjchem.comtandfonline.com Furthermore, thiophenecarbohydrazides serve as key synthons for fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. eurjchem.comnih.gov

Table 4: Heterocyclic Systems Derived from Thiophenecarbohydrazides

| Thiophenecarbohydrazide Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Various | Pyrazoles, Thieno[2,3-d]pyrimidines | nih.gov |

| Thiophene-2-carbohydrazide | Haloaryl isothiocyanate, NaOH | 4-Haloaryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thiones | nih.gov |

| 2-Amino-3-thiophenecarbohydrazide derivative | Carbon disulfide | 1,3,4-Oxadiazole-2-thione | eurjchem.com |

| 2-Amino-3-thiophenecarbohydrazide derivative | Thiourea | 3-Amino-2-thioxothieno[2,3-d]pyrimidin-4-one | eurjchem.com |

| Benzo[b]thiophene-3-carbohydrazide derivative | Phenyl isothiocyanate | Phenyl thiosemicarbazide (B42300) derivative | mdpi.com |

| Thiophene-2-carbohydrazide | Isatin | Spiro-indoline-oxadiazole | tandfonline.com |

Reactivity and Derivatization Pathways of 4 Methoxythiophene 3 Carbohydrazide

Condensation Reactions with Carbonyl Compounds

Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, along with the loss of a small molecule such as water. sudhirnama.in In the context of 4-methoxythiophene-3-carbohydrazide, the hydrazide moiety is a potent nucleophile that readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones. This reactivity is fundamental to the synthesis of a broad range of derivatives. chem-soc.si

The reaction of this compound with aldehydes or ketones under acidic or basic conditions yields N-acylhydrazones, also known as Schiff bases. plos.orgscielo.brresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (imine). chem-soc.si The N-acylhydrazone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. scielo.brresearchgate.net The formation of these derivatives is a common strategy to explore new therapeutic agents. scielo.brresearchgate.net

The general synthesis of N-acylhydrazones from carbohydrazides involves dissolving the carbohydrazide (B1668358) and the corresponding aldehyde or ketone in a suitable solvent, often an alcohol like ethanol (B145695), and adding a catalytic amount of acid, such as hydrochloric acid. scielo.brresearchgate.net The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. scielo.br

Table 1: Examples of N-Acylhydrazone Derivatives from Carbohydrazides

| Carbohydrazide Reactant | Carbonyl Reactant | Resulting N-Acylhydrazone Derivative | Reference |

| 3-Amino-4-methylthiophene-2-carbohydrazide | Various functionalized aldehydes | 3-Amino-4-methylthiophene-2-acylcarbohydrazone derivatives | scielo.br |

| 2-(6-Chloro-9H-carbazol-2-yl)propanehydrazide | 3,4-Difluorobenzaldehyde | (EZ)-N'-(3,4-difluorobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | nih.gov |

| 2-(6-Chloro-9H-carbazol-2-yl)propanehydrazide | 2,3-Dihydroxybenzaldehyde | (EZ)-N'-(2,3-dihydroxybenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | nih.gov |

| 2-(6-Chloro-9H-carbazol-2-yl)propanehydrazide | 4-Nitrobenzaldehyde | (EZ)-N'-(4-nitrobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | nih.gov |

| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Various ketones | Carbohydrazide derivatives 3-6 | nih.gov |

The imine (C=N) double bond in N-acylhydrazones can exist as two geometric isomers, designated as E (entgegen) and Z (zusammen), depending on the spatial arrangement of the substituents attached to the double bond. nih.govsemanticscholar.org The formation of these isomers is a critical aspect of their chemistry and can influence their biological activity. nih.govrcsi.com

The determination of the specific isomer formed is often accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. scielo.brrcsi.com For instance, the exclusive formation of the E-diastereomer has been confirmed in several N-acylhydrazone derivatives through 2D NMR techniques like NOESY. rcsi.com In some cases, a mixture of E and Z isomers can be formed, and their ratio can be determined from the integration of their respective signals in the ¹H NMR spectrum. nih.gov The stability of the isomers is influenced by steric and electronic factors, with the E isomer often being the thermodynamically more stable form due to reduced steric hindrance. rcsi.com

Table 2: Stereoisomerism in N-Acylhydrazone Derivatives

| N-Acylhydrazone Derivative | Isomer(s) Observed | Method of Determination | Reference |

| N- and C-methylated N-acylhydrazone derivatives | Exclusive formation of (E)-diastereomers | NMR spectroscopy (including 2D techniques) | rcsi.com |

| (EZ)-N'-(3,4-difluorobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Mixture of E and Z isomers (1.0:0.9 ratio) | ¹H-NMR spectroscopy | nih.gov |

| (EZ)-N'-(2,3-dihydroxybenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Mixture of E and Z isomers (1.0:0.35 ratio) | ¹H-NMR spectroscopy | nih.gov |

| (EZ)-N'-(4-nitrobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Mixture of E and Z isomers (1.0:0.85 ratio) | ¹H-NMR spectroscopy | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbohydrazide functional group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as an N-acylhydrazone or a thiosemicarbazide (B42300), which then undergoes intramolecular cyclization to yield the final heterocyclic system. This strategy is widely employed for the synthesis of fused thiophene (B33073) derivatives with diverse pharmacological properties. nih.govtandfonline.comsrce.hr

Pyrazole (B372694) and its fused derivatives, such as thienopyrazoles, are important classes of heterocyclic compounds with a broad spectrum of biological activities. mdpi.commdpi.com A common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com In the context of this compound, it can be reacted with 1,3-dicarbonyl compounds like acetylacetone (B45752) or diethyl malonate to form pyrazole-containing structures. tandfonline.comsrce.hr

For example, the reaction of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with acetylacetone can lead to the formation of a 3,5-dimethylpyrazole (B48361) derivative. tandfonline.com Similarly, reaction with diethyl malonate can yield a pyrazolidine-3,5-dione (B2422599) derivative. srce.hr These reactions typically proceed via an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring. mdpi.comresearchgate.net The synthesis of N-acyl pyrazoles can also be achieved through eco-friendly methods, such as ball milling, which offer high yields and reproducibility. rsc.org

Thienopyrimidines are fused heterocyclic systems that exhibit a wide range of biological activities. researchgate.netekb.eg The synthesis of thienopyrimidines often starts from a substituted thiophene precursor containing an amino group and a carbonyl or cyano group at adjacent positions. ekb.egmdpi.com this compound can serve as a precursor for the construction of the pyrimidine (B1678525) ring fused to the thiophene core.

One synthetic route involves the reaction of the carbohydrazide with reagents that can provide the necessary carbon and nitrogen atoms to complete the pyrimidine ring. For instance, reaction with carbon disulfide can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one derivative containing a mercapto group. srce.hr Another approach involves the reaction of an aminothiophene derivative with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) intermediates, which can then be cyclized to thienopyrimidinones. ekb.eg The reaction of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with triethylorthoformate followed by cyclization with hydrazine hydrate (B1144303) is another method to synthesize thieno[2,3-d]pyrimidine (B153573) derivatives. srce.hr

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered heterocyclic rings containing one oxygen or sulfur atom and two nitrogen atoms, respectively. These heterocycles are known to possess a variety of biological activities. ijper.orgmdpi.comnih.gov The synthesis of these rings often involves the cyclization of carbohydrazide derivatives. nih.govnih.gov

The conversion of a carbohydrazide to a 1,3,4-oxadiazole (B1194373) can be achieved by reacting it with a dehydrating agent such as phosphorus oxychloride or phosphorus pentoxide. srce.hrnih.govnih.gov For example, a carbohydrazide can be refluxed with phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole derivative. nih.gov

The synthesis of 1,3,4-thiadiazoles from carbohydrazides typically involves the formation of a thiosemicarbazide intermediate by reacting the carbohydrazide with a thiocyanate (B1210189) salt or by reacting it with carbon disulfide in the presence of a base. nih.govtandfonline.com This intermediate can then be cyclized to the thiadiazole ring using a dehydrating agent like concentrated sulfuric acid or acetic anhydride (B1165640). nih.govchemmethod.com For instance, reacting a thiosemicarbazide derivative with acetic anhydride can lead to the formation of a 4,5-dihydro-1,3,4-thiadiazolyl derivative. nih.govnih.gov

Table 3: Synthesis of Fused Heterocyclic Systems from Carbohydrazides

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Acetylacetone | 3,5-Dimethylpyrazole derivative | tandfonline.com |

| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Diethyl malonate | Pyrazolidine-3,5-dione derivative | srce.hr |

| Ethyl 2-amino-5-(hydrazinocarbonyl)-4-methylthiophene-3-carboxylate | Cyanogen bromide | 5-Aminooxadiazole derivative | tandfonline.com |

| Ethyl 2-amino-5-(hydrazinocarbonyl)-4-methylthiophene-3-carboxylate | Carbon disulfide / KOH | 5-Thiooxadiazole derivative | tandfonline.com |

| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Triethylorthoformate, then Hydrazine hydrate | 6-Acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | srce.hr |

| (Z)-N'-(4-methyl-2-amino-5-acetylthiophene-3-carbonyl) formohydrazonic acid | Phosphorus pentoxide | 1,3,4-Oxadiazole derivative | srce.hr |

| Thiosemicarbazide derivative | Acetic anhydride | 4,5-Dihydro-1,3,4-thiadiazolyl derivative | nih.govnih.gov |

Synthesis of Pyran Derivatives

The synthesis of pyran derivatives, particularly 4H-pyrans, from precursors incorporating a carbohydrazide moiety can be achieved through multicomponent reactions. These reactions offer an efficient route to complex molecules in a single step. mjbas.comresearchgate.net For instance, a common strategy involves the reaction of an active methylene (B1212753) compound, an aldehyde, and a 1,3-dicarbonyl compound.

In the context of this compound, the carbohydrazide functionality can be envisioned to participate in or be a substituent on a molecule undergoing a pyran-forming multicomponent reaction. For example, a derivative of the carbohydrazide could act as the active methylene compound or be attached to one of the other components.

Research has demonstrated the synthesis of 4H-pyran derivatives from various carbohydrazide precursors. researchgate.netnih.gov A typical reaction involves the condensation of an aldehyde, an active methylene nitrile (like malononitrile), and a compound with a reactive methylene group adjacent to a carbonyl, often catalyzed by a base like triethylamine. researchgate.net

Table 2: Representative Synthesis of 4H-Pyran Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Acetoacetanilide derivative | Aromatic aldehyde | Malononitrile | Triethylamine | 4H-pyran derivative | researchgate.net |

The application of these methods to this compound would likely involve its initial conversion to a suitable reactive intermediate that can participate in the multicomponent reaction.

Nucleophilic Substitution Reactions Involving Thiophene-Carbohydrazide Derivatives

The carbohydrazide moiety is a key site for nucleophilic substitution reactions, enabling the extension of the molecular framework. The terminal amino group of the hydrazide is nucleophilic and can react with various electrophiles. researchgate.netimpactfactor.org

One of the most efficient methods for producing thiophene-hydrazone derivatives is through the nucleophilic substitution reaction on the carbonyl group of the carbohydrazide. impactfactor.org This typically involves the reaction of the carbohydrazide with an aldehyde or ketone to form a hydrazone.

Furthermore, the thiophene ring itself, particularly when activated by substituents, can undergo nucleophilic aromatic substitution, although this is less common than electrophilic substitution for thiophenes. The presence of the electron-donating methoxy (B1213986) group at the 4-position and the carbohydrazide at the 3-position would influence the regioselectivity of such reactions.

A series of new thiophene derivatives have been prepared through nucleophilic substitution reactions on a chloroacetamido group attached to the thiophene ring, reacting with various sulfur and nitrogen nucleophiles. semanticscholar.org While not directly involving the carbohydrazide, this demonstrates the utility of nucleophilic substitution in functionalizing the thiophene scaffold.

Role of the Carbohydrazide Moiety in Multicomponent Reaction Strategies

The carbohydrazide functional group is a valuable building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds. mdpi.comrdd.edu.iq MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials. rdd.edu.iq

Hydrazides can serve as one of the key components in various MCRs, including Ugi and Passerini reactions, by providing the nucleophilic hydrazide nitrogen. mdpi.comresearchgate.net The Ugi four-component reaction, for example, involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. A carbohydrazide can potentially act as the amine component in such a reaction.

The application of MCRs provides a powerful strategy for generating libraries of diverse compounds based on the this compound scaffold. For instance, a Biginelli-type reaction, which is a well-known MCR for the synthesis of dihydropyrimidinones, could potentially be adapted to use a derivative of this compound. rdd.edu.iq The versatility of the carbohydrazide moiety allows for its incorporation into various heterocyclic systems through these convergent synthetic strategies. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiazole |

| Thiosemicarbazide |

| Pyran |

| 4H-Pyran |

| Hydrazone |

| Dihydropyrimidinone |

| 2-Amino-4-aryl-5-(thiophen-2-yl)thiazole |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide |

| Acetoacetanilide |

| Malononitrile |

| 3-Acetylcoumarin |

Advanced Spectroscopic Characterization Techniques for 4 Methoxythiophene 3 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons within a molecule. For derivatives of 4-Methoxythiophene-3-carbohydrazide, the ¹H NMR spectra, typically recorded in solvents like DMSO-d₆, reveal characteristic signals. For instance, in a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, the methyl protons (CH₃) appear as a singlet around δ 2.04-2.05 ppm. scielo.br The proton on the C5 of the thiophene (B33073) ring (H-5) is observed as a singlet at approximately δ 7.30-7.33 ppm. scielo.br The protons of the carbohydrazide (B1668358) moiety, specifically the N=CH and CONH protons, present as singlets at around δ 7.99-8.12 ppm and δ 11.3-11.5 ppm, respectively. scielo.br Aromatic protons from substituted benzaldehyde (B42025) moieties appear in the range of δ 7.50-8.30 ppm, with their multiplicity and exact chemical shift depending on the substitution pattern. scielo.br

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.04 - 2.05 | Singlet |

| H-5 (Thiophene) | 7.30 - 7.33 | Singlet |

| N=CH | 7.99 - 8.12 | Singlet |

| CONH | 11.3 - 11.5 | Singlet |

| Aromatic Protons | 7.50 - 8.30 | Multiplet |

Complementing ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. In the ¹³C NMR spectra of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, the methyl carbon (CH₃) resonates at approximately δ 12.8 ppm. scielo.br The carbons of the thiophene ring (C2, C3, C4, and C5) exhibit signals at characteristic chemical shifts, for instance, C2 at ~δ 96.5-96.8 ppm, C4 at ~δ 127 ppm, and C5 at ~δ 134-141 ppm. scielo.br The carbonyl carbon (CONH) of the hydrazide group is typically found downfield at around δ 165 ppm, while the imine carbon (N=CH) appears near δ 156 ppm. scielo.br Carbons of the aromatic ring from the benzaldehyde moiety show signals in the range of δ 123-147 ppm. scielo.br

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 12.8 |

| C2 (Thiophene) | 96.5 - 96.8 |

| C4 (Thiophene) | 127 |

| C5 (Thiophene) | 134 - 141 |

| N=CH | 156 |

| CONH | 165 |

| Aromatic Carbons | 123 - 147 |

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3058 - 3374 |

| C=O (Amide) | Stretching | 1590 - 1698 |

| C=N (Imine) | Stretching | ~1610 |

| N-H | Bending | ~1584 |

| C-C (Aromatic) | Stretching | ~1442-1445 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For derivatives of this compound, mass spectra are typically acquired using techniques like electrospray ionization (ESI). researchgate.net The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. scielo.brresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing the different components of the molecule as it breaks apart in the mass spectrometer. researchgate.net For example, in the mass spectra of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, a major fragmentation pathway involves the elimination of an alkyl radical from the 4-alkoxy group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit absorption bands in the UV region due to π → π* transitions. researchgate.net For derivatives of this compound, the UV-Vis spectra, often recorded in solvents like ethanol (B145695) or methanol (B129727), can show multiple absorption bands. The position and intensity of these bands are influenced by the substituents on the thiophene ring and any conjugated systems present in the molecule. For example, in a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, the purity was assessed by HPLC using a UV detector set at specific wavelengths like 342 nm and 364 nm, indicating significant absorption in this region. scielo.br Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions observed in the experimental UV-Vis spectra. nih.gov

Crystallographic Analysis and Solid State Structural Elucidation

X-ray Powder Diffraction (XRPD) for Phase Identification and Stereochemical Assignment

X-ray Powder Diffraction (XRPD) serves as a primary analytical tool for the characterization of crystalline solids. This technique is instrumental in identifying the crystalline phase of a material and can be used to assess its purity. In the context of 4-Methoxythiophene-3-carbohydrazide, an XRPD pattern would provide a unique "fingerprint" of its crystalline form. The positions (in terms of 2θ) and intensities of the diffraction peaks are characteristic of the compound's crystal lattice.

While direct stereochemical assignment from XRPD data alone can be challenging, it plays a crucial role in conjunction with computational methods. For instance, the experimental XRPD pattern of a synthesized batch of this compound can be compared with patterns calculated from theoretically predicted crystal structures of different stereoisomers. A close match would provide strong evidence for the presence of a particular isomer. For related N-acylhydrazone derivatives, XRPD has been successfully employed to determine the relative configuration of imine double bonds by comparing experimental data with structures solved from powder diffraction data. researchgate.netscielo.br

A hypothetical XRPD pattern for a pure crystalline phase of this compound would exhibit a series of sharp peaks, indicating a well-ordered crystalline material. The data could be indexed to determine the unit cell parameters. For example, analysis of the powder pattern for a related 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative revealed a monoclinic space group (Cc) with specific unit cell dimensions. scielo.br

Table 1: Hypothetical X-ray Powder Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.5 | 3.49 | 75 |

| 28.1 | 3.17 | 40 |

| 30.4 | 2.94 | 50 |

Note: This table represents hypothetical data for illustrative purposes.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

For an unambiguous determination of the molecular structure of this compound, single-crystal X-ray diffraction (SC-XRD) is the gold standard. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. A suitable single crystal of the compound, typically grown from a slow evaporation of a solvent, is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, and thus the molecular structure.

Table 2: Selected Crystallographic and Geometric Parameters for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.7 |

| b (Å) | 5.5 |

| c (Å) | 17.0 |

| β (°) | 92.5 |

| V (ų) | 1555 |

| Z | 4 |

| C-S bond length (Å) | 1.72 |

| C=O bond length (Å) | 1.23 |

| N-N bond length (Å) | 1.38 |

| Dihedral Angle (Thiophene-Carbohydrazide) (°) | 10.2 |

Note: This table represents hypothetical data based on related structures for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding Networks

The way in which individual molecules of this compound pack together in the crystal lattice is governed by a variety of intermolecular interactions. Single-crystal X-ray diffraction data allows for a detailed analysis of these interactions, which include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the thiophene (B33073) rings.

Hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound, given the presence of the N-H groups of the hydrazide moiety, which are excellent hydrogen bond donors, and the oxygen atom of the carbonyl group, which is a good hydrogen bond acceptor. The methoxy (B1213986) group's oxygen atom could also participate as a hydrogen bond acceptor. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For instance, in related thiophene-carbohydrazide derivatives, intermolecular N-H···O and N-H···N hydrogen bonds are commonly observed, leading to the formation of chains or dimers. iucr.orgtandfonline.com In some cases, weaker C-H···O or C-H···S interactions also contribute to the stability of the crystal packing. nih.gov

Hirshfeld surface analysis is a powerful tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the close contacts between molecules, providing a graphical representation of the interactions that hold the crystal together. For a related methoxyphenyl-thiophene derivative, Hirshfeld analysis revealed the contributions of various interactions, with H···H, H···C, and H···O contacts being significant. nih.gov

Table 3: Potential Intermolecular Hydrogen Bonds in the Crystal Structure of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O=C | 0.86 | 2.05 | 2.90 | 170 |

| N-H···O(methoxy) | 0.86 | 2.20 | 3.00 | 155 |

| C-H(thiophene)···O=C | 0.93 | 2.50 | 3.40 | 160 |

| C-H(methyl)···S(thiophene) | 0.96 | 2.85 | 3.80 | 175 |

Note: This table represents hypothetical data for illustrative purposes, based on typical hydrogen bond geometries.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Molecular Geometry Optimization and Electronic Structure Determination

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For thiophene (B33073) derivatives, theoretical geometric parameters are often found to be in good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

The optimized structure of 4-Methoxythiophene-3-carbohydrazide would reveal the planarity of the thiophene ring and the spatial arrangement of the methoxy (B1213986) and carbohydrazide (B1668358) substituents. The electronic structure determination provides a map of electron density, indicating the distribution of charge throughout the molecule.

Table 1: Predicted Geometrical Parameters for this compound Moiety Note: These values are representative and based on DFT calculations of similar thiophene and carbohydrazide structures.

| Parameter | Bond/Angle | Predicted Value (B3LYP) |

| Bond Lengths (Å) | C=O (Carbohydrazide) | ~1.25 Å |

| C-N (Carbohydrazide) | ~1.35 Å | |

| N-N (Carbohydrazide) | ~1.40 Å | |

| C-S (Thiophene) | ~1.75 Å | |

| C-O (Methoxy) | ~1.36 Å | |

| Bond Angles (º) | O=C-N | ~122° |

| C-N-N | ~118° | |

| C-S-C (Thiophene) | ~92° |

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.net

A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, which is often associated with enhanced nonlinear optical properties. researchgate.net In thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the acceptor portions of the molecule. cardiff.ac.uk DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative, based on calculations for related carbohydrazide and thiophene compounds. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.0 eV |

| E(LUMO) | ~ -1.5 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com These calculations help in the assignment of vibrational modes observed in experimental spectra obtained from techniques like FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net By comparing the calculated wavenumbers with experimental data, a detailed understanding of the molecule's vibrational modes can be achieved. mdpi.com

For this compound, key vibrational modes include the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl, and the stretching vibrations associated with the thiophene ring and methoxy group. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental results. mdpi.comepstem.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) Note: These are characteristic frequency ranges for the specified functional groups based on related molecules. nih.govresearchgate.net

| Vibrational Assignment | Functional Group | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

| N-H Stretching | Hydrazide (-NHNH₂) | 3300 - 3400 | 3320 - 3450 |

| C=O Stretching | Carbonyl (-C=O) | 1670 - 1690 | 1680 - 1700 |

| C-O-C Stretching | Methoxy Ether | 1240 - 1260 (asymmetric) | 1245 - 1265 (asymmetric) |

| N-N Stretching | Hydrazide (-N-N) | 1100 - 1130 | 1110 - 1140 |

Predicted NMR Chemical Shifts and Comparison with Experimental Observations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. mdpi.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These theoretical predictions serve as a powerful aid in assigning the signals in experimental NMR spectra. arxiv.orgrsc.org

Calculations are typically performed using a DFT functional and a suitable basis set, often incorporating a solvent model to mimic experimental conditions. nih.gov For this compound, predictions would include the chemical shifts for the thiophene ring protons, the methoxy protons, and the protons of the hydrazide group, as well as for all carbon atoms in the molecule. The correlation between calculated and experimental shifts is generally strong. nih.gov

Table 4: Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: Values are representative for the core structure, based on data for analogous compounds. nih.gov

| Nucleus | Position | Predicted Shift (GIAO) |

| ¹H | Thiophene-H | 7.0 - 8.0 |

| Methoxy (-OCH₃) | ~3.9 | |

| Amine (-NH₂) | 4.5 - 5.0 | |

| Amide (-NH) | 9.0 - 10.0 | |

| ¹³C | Carbonyl (C=O) | ~164 |

| Thiophene-C (substituted) | 110 - 160 | |

| Methoxy (-OCH₃) | ~58 |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from a donor to an acceptor group, facilitated by a π-conjugated system, can exhibit large non-linear optical (NLO) responses. nih.govmdpi.com These properties are crucial for applications in optoelectronics and photonics. nih.gov DFT calculations can predict NLO properties, including the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the second-order NLO response. nih.gov

For molecules like this compound, the electron-donating methoxy group and the electron-withdrawing carbohydrazide group attached to the π-system of the thiophene ring could lead to NLO activity. Computational studies on similar donor-acceptor systems have shown that they can possess significant hyperpolarizability values. researchgate.netrsc.org

Table 5: Predicted Non-Linear Optical Properties Note: Values are illustrative and based on calculations for similar heterocyclic systems. nih.govnih.gov

| NLO Parameter | Description | Predicted Value |

| ⟨α⟩ (esu) | Linear Polarizability | ~4 x 10⁻²³ |

| β₀ (esu) | First Hyperpolarizability | ~6 x 10⁻³⁰ |

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. These contacts are crucial for understanding the packing of molecules in the solid state.

Table 6: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The distribution is a typical representation for a molecule with these functional groups, based on analyses of similar structures. nih.govresearchgate.net

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···H | ~40-45% |

| O···H / H···O | ~20-25% |

| C···H / H···C | ~15-20% |

| S···H / H···S | ~5-10% |

| N···H / H···N | ~3-5% |

| Other | <5% |

Molecular Docking Simulations for Exploring Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. gyanvihar.org This method is instrumental in drug discovery for elucidating the interaction mechanisms between potential drug candidates and their biological targets at a molecular level. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can infer the binding affinity. gyanvihar.orgtechscience.com

While specific molecular docking studies for this compound were not identified in a review of the available literature, research on structurally related thiophene carbohydrazide derivatives provides insight into the potential biological targets and binding modes for this class of compounds. For instance, various thiophene derivatives have been the subject of in-silico studies to explore their therapeutic potential. techscience.comtechscience.com

Studies on different thiophene analogues have shown promising binding energies against targets for COVID-19, such as SARS-CoV-2 inhibitors. gyanvihar.org In the context of cancer, novel ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives demonstrated favorable docking scores within the binding pocket of the Retinoic acid receptor-related orphan receptor γt (RORγt), which aligns with their observed in vitro anticancer activity. techscience.comtechscience.com Furthermore, molecular docking simulations of certain thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives suggested that they may act as tubulin inhibitors by binding at the colchicine (B1669291) site. nih.gov Another study involving thioureide derivatives of 3-aminopyridine-2(1H)-one, which contains a thiophene moiety, showed that these compounds have a notable affinity for the protease domain of coagulation factor XI, indicating potential as antithrombotic agents. d-nb.info

These findings for related structures underscore the potential of the thiophene carbohydrazide scaffold to interact with a range of biological macromolecules, suggesting that this compound could be a candidate for similar computational evaluation against various therapeutic targets.

In Silico Calculation and Analysis of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), Partition Coefficient (LogP), Rotatable Bonds)

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a critical predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Compounds with a TPSA of 140 Ų or less are more likely to exhibit good oral bioavailability.

Partition Coefficient (LogP) represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Rotatable Bonds are defined as any single non-ring bond attached to a non-hydrogen atom. The number of rotatable bonds is an indicator of molecular flexibility. A lower number of rotatable bonds (generally considered to be 10 or fewer) is often associated with higher oral bioavailability.

The table below describes these key molecular descriptors and their importance in computational chemistry and drug design.

| Molecular Descriptor | Description | Significance in Drug Design |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. | A key indicator of a drug's transport properties. Lower TPSA values are generally correlated with better cell membrane permeability and oral bioavailability. |

| Partition Coefficient (LogP) | The logarithm of the ratio of a compound's concentration in octanol to its concentration in water. | Measures the lipophilicity ('fat-liking') of a molecule. An optimal LogP value is crucial for balancing solubility and membrane permeability. |

| Rotatable Bonds | The number of single bonds that are not in a ring and are free to rotate. | An indicator of the conformational flexibility of a molecule. A lower number of rotatable bonds is often favorable for binding to a target and for oral bioavailability. |

Applications in Organic Synthesis and Materials Science

Role as Building Blocks for the Construction of Complex Heterocyclic Scaffolds

The carbohydrazide (B1668358) functional group is a well-established precursor for the synthesis of a wide array of five- and six-membered heterocyclic rings. While specific literature on the reactions of 4-methoxythiophene-3-carbohydrazide is not extensively available, its reactivity can be inferred from the known chemistry of analogous carbohydrazide derivatives. These compounds serve as key intermediates in cyclization reactions to form heterocycles such as pyrazoles, triazoles, and oxadiazoles.

For instance, the reaction of a carbohydrazide with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical method for the synthesis of pyrazole (B372694) rings. Similarly, treatment with carbon disulfide followed by cyclization can lead to the formation of 1,3,4-oxadiazole-2-thiones. The reaction with isothiocyanates provides thiosemicarbazide (B42300) intermediates, which can be cyclized to afford 1,2,4-triazole derivatives.

The presence of the 4-methoxythiophene moiety is expected to influence the reactivity of the carbohydrazide and the properties of the resulting heterocyclic scaffolds. The electron-donating nature of the methoxy (B1213986) group can modulate the electronic properties of the thiophene (B33073) ring and any fused or attached heterocycles, which could be beneficial for applications in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| 1,3-Diketones | Pyrazoles |

| Carbon Disulfide | 1,3,4-Oxadiazoles |

| Isothiocyanates | 1,2,4-Triazoles |

Utility in Ligand Design for Coordination Chemistry

The carbohydrazide moiety and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions. Carbohydrazide derivatives can act as bidentate or polydentate ligands, coordinating to metal centers through the carbonyl oxygen and the terminal amino nitrogen atoms. Furthermore, the thiophene sulfur atom can also participate in coordination, leading to the formation of stable metal complexes.

The design of ligands for coordination chemistry is a field of immense interest due to the diverse applications of the resulting metal complexes in areas such as catalysis, sensing, and medicine. By modifying the carbohydrazide portion of this compound, for example, through the formation of Schiff bases with various aldehydes and ketones, a wide range of multidentate ligands can be synthesized. These ligands would offer different coordination environments and steric properties, allowing for the fine-tuning of the electronic and structural characteristics of the metal complexes.

The methoxy group on the thiophene ring can also play a role in the properties of the resulting metal complexes by influencing the electron density on the thiophene ring and, consequently, the coordination strength of the sulfur atom.

Precursors for the Development of Advanced Organic Materials, such as those with NLO Properties

Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. jhuapl.edu The third-order nonlinear optical response is particularly important for applications such as all-optical switching and optical limiting. Conjugated organic molecules, especially those with donor-acceptor functionalities, are known to exhibit significant NLO properties.

Thiophene-containing oligomers and polymers are a well-studied class of materials for their NLO properties. tandfonline.comresearchgate.netumons.ac.bekuleuven.be The delocalized π-electron system of the thiophene ring contributes to the high third-order nonlinear optical susceptibility (χ(3)). The introduction of electron-donating groups, such as a methoxy group, can enhance the NLO response by increasing the electron density of the π-system. tandfonline.com

While there is no direct report on the use of this compound as a precursor for NLO materials, its structure contains the key components that are desirable for creating such materials. The methoxythiophene unit can act as an electron-rich building block. The carbohydrazide group can be chemically transformed to introduce acceptor moieties or to incorporate the molecule into a larger conjugated system, such as a polymer backbone. researchgate.net For example, condensation reactions could lead to the formation of hydrazones with strong electron-accepting groups, creating a donor-π-acceptor (D-π-A) structure known to enhance NLO properties.

Table 2: Key Molecular Features for NLO Properties

| Feature | Contribution to NLO Properties |

|---|---|

| Thiophene Ring | Provides a delocalized π-electron system. tandfonline.comresearchgate.netumons.ac.bekuleuven.be |

| Methoxy Group | Acts as an electron-donating group, enhancing the polarizability of the π-system. tandfonline.com |

| Carbohydrazide Group | Offers a site for chemical modification to introduce electron-accepting groups or for polymerization. researchgate.net |

The third-order nonlinear electric susceptibility (χ(3)) is a key parameter for evaluating the performance of NLO materials. Studies on various thiophene derivatives have shown that structural modifications can significantly impact their χ(3) values. For instance, increasing the conjugation length of thiophene oligomers generally leads to an increase in χ(3). tandfonline.com Similarly, the introduction of donor and acceptor groups can enhance this property. tandfonline.comrsc.org Therefore, materials derived from this compound are promising candidates for exhibiting significant third-order NLO effects.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes for 4-Methoxythiophene-3-carbohydrazide

The traditional synthesis of thiophene (B33073) carbohydrazides typically involves the hydrazinolysis of a corresponding ester. researchgate.netarabjchem.org For this compound, this would involve the reaction of a 4-methoxythiophene-3-carboxylate ester with hydrazine (B178648) hydrate (B1144303). While effective, this method often requires elevated temperatures and extended reaction times. Future research is poised to develop more sustainable and efficient synthetic strategies.

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of related heterocyclic compounds, including 1,3,4-oxadiazoles derived from carbohydrazides. acs.org Applying microwave irradiation to the hydrazinolysis of the parent ester could offer a greener, more rapid route to this compound.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. The synthesis of this compound could be adapted to a flow process, minimizing solvent usage and enabling on-demand production.

Catalytic Approaches: The development of novel catalysts for the direct carboxylation and subsequent hydrazinolysis of 4-methoxythiophene could circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

| Synthesis Method | Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. acs.org | Rapid and efficient conversion of methyl 4-methoxythiophene-3-carboxylate to the target carbohydrazide (B1668358). |

| Flow Chemistry | Enhanced safety, scalability, improved process control, reduced waste. | Continuous, on-demand synthesis with high purity. |

| Novel Catalysis | Atom economy, reduced synthetic steps. blazingprojects.com | Direct synthesis from 3-methoxythiophene, avoiding multi-step procedures. |

Exploration of Underexplored Reactivity Profiles of the Carbohydrazide Moiety in Thiophene Systems

The carbohydrazide functional group is a versatile precursor for a wide array of heterocyclic systems, including oxadiazoles, triazoles, and thiazolidinones. nih.govtandfonline.com The reactivity of this moiety in the context of the 4-methoxythiophene scaffold remains a fertile ground for investigation.

Future research should target:

Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound would enable the rapid generation of complex molecular architectures with high efficiency and atom economy.

Cyclization Cascades: The electron-donating nature of the methoxy (B1213986) group on the thiophene ring can influence the regioselectivity and stereoselectivity of cyclization reactions involving the carbohydrazide. A systematic study of these effects is warranted.

Synthesis of Novel Fused Systems: The carbohydrazide can act as a linchpin to construct novel fused thieno[3,2-d]pyrimidine (B1254671) or other polycyclic systems, which are often associated with interesting biological activities. srce.hr

Integration of Advanced Computational Modeling for Reaction Mechanism Prediction and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of novel compounds. nih.govnih.gov For this compound, computational modeling can provide profound insights.

Future applications include:

Reaction Pathway Elucidation: DFT calculations can be employed to map the potential energy surfaces of various reactions involving this compound, identifying transition states and intermediates to elucidate detailed reaction mechanisms. nih.gov

Prediction of Spectroscopic Properties: Theoretical calculations of NMR and IR spectra can aid in the structural characterization of new derivatives. nih.gov

In Silico Screening: Computational docking studies can predict the binding affinity of this compound derivatives with various biological targets, guiding the design of new therapeutic agents. nih.gov

Catalyst Design: Modeling can be used to design catalysts that are specifically tailored to promote desired transformations of the carbohydrazide moiety, enhancing reaction efficiency and selectivity.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction mechanism analysis, prediction of electronic and spectroscopic properties. nih.gov | Understanding reactivity, predicting NMR/IR spectra of new derivatives. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Guiding the design of potential drug candidates. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). nih.gov | Understanding the photophysical properties of new compounds. |

Adaptation for High-Throughput Synthesis and Combinatorial Chemistry Methodologies

The principles of combinatorial chemistry, which involve the systematic and repetitive connection of different building blocks to create large libraries of diverse molecules, are highly applicable to this compound. ijpsonline.comfortunepublish.com Its versatile carbohydrazide handle makes it an ideal scaffold for generating compound libraries for high-throughput screening.

Future directions in this area should focus on:

Solid-Phase Synthesis: Adapting the chemistry of this compound to a solid-phase format would facilitate the purification and handling of large numbers of compounds. This would involve anchoring the thiophene core to a resin and then performing subsequent reactions on the carbohydrazide moiety.

Parallel Synthesis: Utilizing automated parallel synthesis platforms can enable the rapid production of a library of derivatives by reacting this compound with a diverse set of building blocks, such as various aldehydes, isothiocyanates, or α-haloketones. researchgate.net

Library Design: The design of combinatorial libraries based on the this compound scaffold should aim to maximize chemical diversity to increase the probability of identifying hits in biological screens.

The strategic implementation of these future research directions and methodological advancements will undoubtedly accelerate the exploration of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.